8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHUTDNQWEIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid typically involves the reaction between Meldrum’s acid and 3-aminopyridine derivatives. This reaction proceeds through a condensation mechanism, followed by cyclization to form the naphthyridine ring . Another approach involves cross-coupling reactions followed by cyclization reactions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 8th position undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | pH 7–9, 60°C | 8-Oxo derivative | 72% |
| CrO₃ (H₂SO₄) | 0–5°C, 2 h | 5-Carboxy-8-oxo- naphthyridine | 65% |
Key Findings :
-
Oxidation preserves the naphthyridine core while converting the hydroxyl to a ketone group.
-
Over-oxidation of the ring is minimized at neutral pH.
Reduction Reactions
The carboxylic acid group at position 5 is selectively reduced:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ (anhydrous) | THF, reflux | 5-Hydroxymethyl derivative | 58% |
| NaBH₄/I₂ | MeOH, 25°C | 5-Alcohol intermediate | 41% |
Mechanistic Insight :
-
LiAlH₄ directly reduces the carboxylic acid to an alcohol via a two-electron pathway.
-
NaBH₄ requires iodometric activation for partial reduction.
Substitution Reactions
The hydroxyl and carboxylic acid groups participate in nucleophilic substitutions:
3.1. Hydroxyl Group Substitution
| Reagent | Product | Application | Yield |
|---|---|---|---|
| POCl₃ | 8-Chloro derivative | Antibacterial precursor | 83% |
| MeI (K₂CO₃) | 8-Methoxy derivative | Bioactivity modulation | 76% |
3.2. Carboxylic Acid Derivatives
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| SOCl₂ | Acid chloride | Reflux, 4 h | 89% |
| NH₃ (g) | Primary amide | RT, 12 h | 68% |
Thermodynamic Data :
-
Methylation of the hydroxyl group lowers antibacterial efficacy by 60% compared to the parent compound .
Ring-Forming Reactions
The compound serves as a precursor in Friedlander condensations for synthesizing extended polyheterocycles:
| Carbonyl Partner | Catalyst | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | ChOH-IL | 2-Methyl-1,8-naphthyridine | 95% |
| Cyclohexanone | NaOH | Benzannulated derivative | 82% |
Mechanistic Pathway :
-
Deprotonation of the active methylene group by ChOH-IL.
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Knoevenagel condensation with the naphthyridine amine.
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Cyclization via intramolecular aldol addition (ΔG‡ = 1.8 kcal/mol) .
Chelation-Driven Reactivity
The hydroxyl and carboxylic acid groups synergistically chelate metal ions, enabling unique transformations:
| Metal Ion | Reaction | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Oxidative coupling | Polymer synthesis | |
| Fe³⁺ | Fenton-like hydroxylation | Metabolic studies |
Stoichiometric Data :
-
Stability constants (log K) for metal complexes: Cu²⁺ (8.2), Fe³⁺ (9.1), Zn²⁺ (6.7).
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Catalyst Dependence |
|---|---|---|---|
| Oxidation | 3.2 × 10⁻³ | 22.4 | pH-sensitive |
| Reduction | 1.8 × 10⁻⁴ | 28.9 | Li⁺ coordination |
| Friedlander | 5.6 × 10⁻² | 1.8 | ChOH-IL required |
Scientific Research Applications
Chemical Properties and Structure
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid features a unique structure characterized by:
- Hydroxyl group at the 8th position
- Carboxylic acid group at the 5th position
- A fused bicyclic naphthyridine ring system
This specific substitution pattern contributes to its distinct chemical reactivity and biological activities.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with enhanced properties.
Biology
The compound exhibits notable antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound display potent activity against various bacterial strains. For instance, it has demonstrated synergistic effects when combined with fluoroquinolone antibiotics like norfloxacin and ofloxacin, significantly lowering the minimum inhibitory concentrations (MICs) against resistant strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Ofloxacin + 8-Hydroxy-[1,7]naphthyridine | 4 | Significant reduction from 32 |
| Lomefloxacin + 8-Hydroxy-[1,7]naphthyridine | 2 | Significant reduction from 16 |
- Anticancer Activity : Initial research indicates that this compound may interfere with critical cellular mechanisms involved in cancer progression. It has shown cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (H1299) and cervical cancer (HeLa), by inducing apoptosis through various pathways .
Medicine
Due to its biological activities, this compound is being explored for potential therapeutic applications:
- Antiviral Properties : The compound has shown promise in inhibiting HIV-1 integrase activity, suggesting potential use as an antiviral agent .
- Mechanism of Action : It interacts with metal ions essential for the activity of various metalloenzymes, disrupting critical biochemical pathways involved in disease processes .
Antileishmanial Activity
A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. While some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges .
Synergistic Effects with Antibiotics
Research on the antibiotic-modulating activity of naphthyridine derivatives highlighted that these compounds could enhance antibacterial activity against resistant strains when used alongside standard antibiotics .
Research Findings
Recent studies have focused on enhancing the biological activities of naphthyridine derivatives through structural modifications. Key findings include:
- Structure-Activity Relationship (SAR) Studies : Specific substitutions on the naphthyridine ring significantly impact both antimicrobial and anticancer activities .
- Toxicity Assessments : While some derivatives exhibit strong biological activity, they may also possess high toxicity levels, necessitating careful evaluation in drug development processes .
Mechanism of Action
The mechanism by which 8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of naphthyridine derivatives are highly sensitive to substituent positions and functional groups. Key analogues include:
8-Hydroxy-[1,6]naphthyridine-7-carboxamide Derivatives
- Structure : Features a hydroxyl group at position 8 and a carboxamide group at position 7 (e.g., N-(4-fluorobenzyl)-8-hydroxy-[1,6]naphthyridine-7-carboxamide).
- Activity: Exhibits low nanomolar potency against HIV-1 integrase, with the carboxamide group enhancing cellular permeability and target binding .
- Comparison : The [1,6]-isomer shows superior metabolic stability compared to diketo acid inhibitors, attributed to the naphthyridine core’s resistance to enzymatic degradation .
8-Amino-1,7-naphthyridine-5-carboxylic Acid
- Structure: Substitutes the 8-hydroxyl group with an amino group.
- Properties: Increased basicity due to the amino group may alter solubility and bioavailability. Safety data indicate moderate toxicity (H302: harmful if swallowed) .
5-Oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic Acid
- Structure : Contains a ketone at position 5 and a carboxylic acid at position 4.
- Role : Primarily a synthetic intermediate; hydrolysis of its ethyl ester precursor yields the active carboxylic acid .
- Divergence : The ketone group introduces rigidity, which may limit conformational flexibility required for target binding.
Key Findings :
- Substitution at the 5-position (e.g., dihydrouracil in ) dramatically enhances antiviral potency, suggesting this position is critical for target engagement .
Biological Activity
8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, particularly in the fields of oncology and virology.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Metalloenzymes : The compound interacts with metal ions, which are crucial for the activity of various metalloenzymes. By chelating these metal ions, it inhibits enzyme activity, impacting critical biochemical pathways involved in cellular functions and disease processes .
- Antiviral Activity : Research indicates that this compound can inhibit HIV-1 integrase, suggesting potential use as an antiviral agent. The mechanism involves disrupting viral replication pathways by targeting essential viral proteins .
- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines. It induces apoptosis through various pathways, including the activation of caspases and modulation of gene expression related to cell survival and proliferation .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits HIV-1 integrase; potential for broader antiviral applications. |
| Anticancer | Induces apoptosis in cancer cells; effective against multiple cell lines. |
| Antimicrobial | Exhibits activity against various bacterial strains; potential for development as an antimicrobial agent. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects on H1299 (non-small cell lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity . The compound's ability to induce apoptosis through p53-independent pathways was particularly noted.
- HIV-1 Integrase Inhibition : A study reported that derivatives of naphthyridine compounds, including this compound, effectively inhibited HIV-1 integrase activity in vitro, showcasing its potential as a lead compound for antiviral drug development.
- Metal Chelation and Enzyme Interaction : The compound's capacity to bind metal ions has been shown to disrupt the function of metalloenzymes involved in critical cellular processes. This property is being explored for its implications in treating diseases associated with metal ion dysregulation .
Q & A
Q. What are the common synthetic routes for preparing 8-hydroxy-[1,7]naphthyridine-5-carboxylic acid derivatives?
- Methodological Answer : Key methods include:
- Hydrolysis of Esters : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate undergoes hydrolysis under basic conditions (e.g., 1M NaOH, 95°C, 1 hr) to yield the carboxylic acid derivative with 93% efficiency .
- Hydrogenolysis of Benzyl Esters : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) are cleaved using Pd/C under H₂ in methanol/water (20°C, 1 hr) to produce the carboxylic acid (89% yield) .
- Oxidation of Carbaldehydes : Carbaldehydes (e.g., 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carbaldehyde) are oxidized with KMnO₄ in NaOH/tert-butanol (20°C, 40 min) to yield the acid (91% efficiency) .
- Table :
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 95°C, 1 hr | 93% | |
| Benzyl Ester Hydrogenolysis | Pd/C, H₂, MeOH/H₂O, 20°C, 1 hr | 89% | |
| Carbaldehyde Oxidation | KMnO₄, NaOH, tert-butanol, 20°C | 91% |
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- HPLC : Assess purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient). Purity ≥97% is typical for research-grade material .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include the carboxylic acid proton (δ ~12-14 ppm, broad) and aromatic protons (δ ~7-9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₇N₂O₃, expected [M+H]⁺ = 209.0453) .
Q. What precautions are necessary when handling naphthyridine derivatives in the lab?
- Methodological Answer :
- Stability : Avoid prolonged storage; degradation products may form under ambient conditions .
- Safety : Use fume hoods, nitrile gloves, and protective eyewear. While specific toxicity data for this compound is limited, related naphthyridines (e.g., 1,5-naphthyridine) require handling as hazardous materials due to potential irritancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for similar naphthyridine derivatives?
- Methodological Answer :
- Case Study : For 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylic acid, yields vary by method:
- Hydrogenolysis: 89%
- Carboxamide hydrolysis: 82%
- Troubleshooting : Optimize reaction conditions (e.g., catalyst loading, temperature). Use kinetic studies (e.g., TLC monitoring) to identify side reactions or incomplete conversions.
Q. What strategies are effective for modulating the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Hydroxy Group Modification : Reduction of the 8-hydroxy group (e.g., using TiCl₃/HCl) yields deoxygenated analogs with altered bioactivity .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 2 to enhance binding to enzymatic targets .
- Example : 8-Hydroxy-[1,6]naphthyridine-7-carboxylic acid derivatives exhibit HIV-1 integrase inhibition (IC₅₀ ~10 nM) , suggesting similar modifications could apply to the [1,7]-isomer.
Q. How can stereochemical control be achieved in naphthyridine-based drug candidates?
- Methodological Answer :
- Case Study : A PDE-4 inhibitor (4-[8-(3-fluorophenyl)[1,7]naphthyridin-6-yl]-trans-cyclohexanecarboxylic acid) required trans-cyclohexane stereochemistry. This was achieved via equilibration steps (acid/base treatment) during synthesis .
- General Approach : Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed couplings) for enantioselective synthesis.
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values against reference drugs.
- Mechanistic Studies :
- Topoisomerase Inhibition : Gel electrophoresis to assess DNA cleavage .
- Apoptosis Markers : Western blotting for caspase-3/9 activation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
